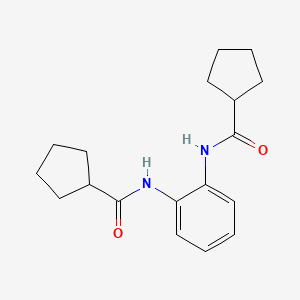![molecular formula C14H14N2OS B5781269 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in lab experiments is its high purity and yield. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is its potential toxicity. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. One area of interest is in the development of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide derivatives with improved antitumor activity and reduced toxicity. Another area of research is in the investigation of the mechanisms underlying the antitumor activity of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. Additionally, studies are needed to determine the optimal dosage and administration of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide for use in cancer treatment.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide involves the reaction of 4-methylthiobenzaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in its pure form. This method has been reported to yield high purity and high yield of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide.
Scientific Research Applications
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is in the field of cancer treatment. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-6-13(7-5-11)18-10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAEFKNEXIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-2-p-tolylsulfanyl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)




![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)


![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)